N-[(5-Methyl-2-pyrazinyl)carbonyl]glycine
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Overview
Description
N-[(5-Methyl-2-pyrazinyl)carbonyl]glycine is a chemical compound with the molecular formula C8H9N3O3. It is known for its unique structure, which includes a pyrazine ring substituted with a methyl group and a glycine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(5-Methyl-2-pyrazinyl)carbonyl]glycine typically involves the reaction of 5-methyl-2-pyrazinecarboxylic acid with glycine. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .
Industrial Production Methods: Optimization of reaction conditions, such as temperature, solvent, and pH, would be crucial to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: N-[(5-Methyl-2-pyrazinyl)carbonyl]glycine can undergo various chemical reactions, including:
Oxidation: The pyrazine ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Substitution reactions can occur at the pyrazine ring or the glycine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while reduction could produce amine derivatives .
Scientific Research Applications
N-[(5-Methyl-2-pyrazinyl)carbonyl]glycine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-[(5-Methyl-2-pyrazinyl)carbonyl]glycine involves its interaction with specific molecular targets. The pyrazine ring can interact with enzymes or receptors, potentially modulating their activity. The glycine moiety may also play a role in its biological effects by interacting with amino acid transporters or enzymes involved in amino acid metabolism .
Comparison with Similar Compounds
N-(2-Pyrazinylcarbonyl)phenylalanine: This compound has a similar pyrazine ring but is linked to phenylalanine instead of glycine.
N-(2-Pyrazinylcarbonyl)-L-phenylalanine: Another similar compound with a pyrazine ring and phenylalanine moiety.
Uniqueness: N-[(5-Methyl-2-pyrazinyl)carbonyl]glycine is unique due to its specific substitution pattern on the pyrazine ring and the presence of glycine. This unique structure may confer distinct biological and chemical properties compared to other similar compounds .
Properties
CAS No. |
57229-38-6 |
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Molecular Formula |
C8H9N3O3 |
Molecular Weight |
195.18 g/mol |
IUPAC Name |
2-[(5-methylpyrazine-2-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C8H9N3O3/c1-5-2-10-6(3-9-5)8(14)11-4-7(12)13/h2-3H,4H2,1H3,(H,11,14)(H,12,13) |
InChI Key |
ZDSMSVCBKPAMIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NCC(=O)O |
Origin of Product |
United States |
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